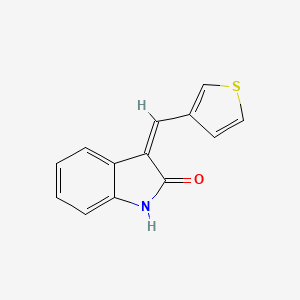

3-(3-Thienylmethylene)indolin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

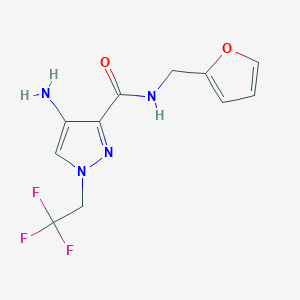

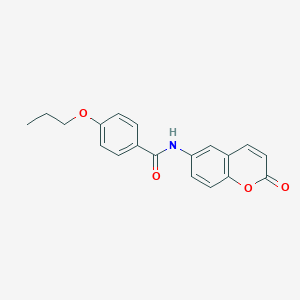

“3-(3-Thienylmethylene)indolin-2-one” is a chemical compound with the linear formula C13H9NOS . It contains a total of 27 bonds, including 18 non-H bonds, 13 multiple bonds, 1 rotatable bond, 2 double bonds, 11 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 Thiophene .

Synthesis Analysis

The synthesis of 3-substituted-3-hydroxyindolin-2-ones, which could be related to “3-(3-Thienylmethylene)indolin-2-one”, has been achieved via a one-pot synthesis method. This involves a three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . Another study reported the synthesis of 3-substituted indolin-2-ones as a novel class of tyrosine kinase inhibitors .

Molecular Structure Analysis

The molecular structure of “3-(3-Thienylmethylene)indolin-2-one” includes 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring. It also contains 1 secondary amide (aliphatic) and 1 Thiophene .

Chemical Reactions Analysis

3-Substituted indolin-2-ones have been designed and synthesized as a novel class of tyrosine kinase inhibitors which exhibit selectivity toward different receptor tyrosine kinases (RTKs) .

Physical And Chemical Properties Analysis

The linear formula of “3-(3-Thienylmethylene)indolin-2-one” is C13H9NOS . More detailed physical and chemical properties are not available in the search results.

科学的研究の応用

Anti-Inflammatory Agents

3-Substituted-Indolin-2-One derivatives have been synthesized and evaluated for their anti-inflammatory activity . Among the nineteen 3-substituted-indolin-2-one derivatives synthesized, 3- (3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity. It inhibited the nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner and mRNA expression .

Inhibition of Nitric Oxide Production

3- (3-hydroxyphenyl)-indolin-2-one showed stronger suppression of LPS-induced nitric oxide production than dexamethasone, a non-steroidal anti-inflammatory drug (NSAID), and a positive control of the anti-inflammatory agent, without cytotoxicity to RAW264.7 cells .

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anticancer Activity

Indole derivatives also exhibit anticancer activity . 3- (Nitromethylene)indolin-2-one analogues are valued protective agents against H 2 O 2 -induced apoptosis using PC12 cells, and for their cytotoxicity against the A549 and P388 lung cancer cell lines .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This property can be beneficial in the treatment of diseases caused by oxidative stress.

Drug Formulation

3- (Naphthalen-1-ylimino)indolin-2-one, a derivative of indolin-2-one, has been used in the development of self-nanoemulsifying lipid-based formulations in a dosage form (capsules/tablets) .

作用機序

Target of Action

The primary targets of 3-(3-Thienylmethylene)indolin-2-one are receptor tyrosine kinases (RTKs) . These proteins play a crucial role in the regulation of cellular processes such as cell growth, differentiation, metabolism, and apoptosis . In particular, 3-(3-Thienylmethylene)indolin-2-one has been found to exhibit selectivity towards different RTKs .

Mode of Action

3-(3-Thienylmethylene)indolin-2-one interacts with its targets by inhibiting their activity. It has been designed and synthesized as a novel class of tyrosine kinase inhibitors . These compounds have been evaluated for their relative inhibitory properties against a panel of RTKs in intact cells . By modifying the 3-substituted indolin-2-ones, compounds have been identified which showed selective inhibition of the ligand-dependent autophosphorylation of various RTKs at submicromolar levels in cells .

Biochemical Pathways

The compound affects several biochemical pathways. For instance, it has been found to inhibit the nitric oxide production related to inflammation, suppress the production of TNF-α and IL-6 in a concentration-dependent manner, and inhibit mRNA expression . Moreover, it significantly inhibited lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways .

Pharmacokinetics

The compound’s high affinity for multiple receptors suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 3-(3-Thienylmethylene)indolin-2-one’s action are primarily anti-inflammatory. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.

特性

IUPAC Name |

(3Z)-3-(thiophen-3-ylmethylidene)-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c15-13-11(7-9-5-6-16-8-9)10-3-1-2-4-12(10)14-13/h1-8H,(H,14,15)/b11-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJXUOGWYIYONY-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=CSC=C3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=CSC=C3)/C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-yl]benzenesulfonamide](/img/structure/B2432372.png)

![N-(3-chlorophenyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2432377.png)

![2-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-6-fluorobenzamide](/img/structure/B2432378.png)

![N-[3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]prop-2-enamide](/img/structure/B2432380.png)

![2-(naphthalen-2-yloxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2432381.png)

![2-(3-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2432384.png)

![2-(3-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2432390.png)

![2-[(E)-3-methylbutylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2432392.png)